Benproperine

Vue d'ensemble

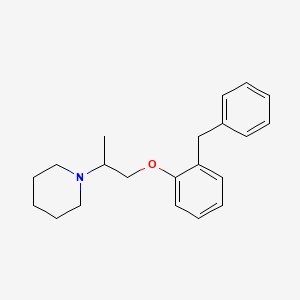

Description

La benproperine est un antitussif (suppresseur de la toux) puissant et non narcotique. Elle est chimiquement connue sous le nom de 1-[1-méthyl-2-(2-benzylphénoxy)éthyl]pipéridine. Ce composé est largement utilisé en clinique pour traiter la bronchite aiguë et divers types de toux en raison de son action centrale et périphérique double. Elle est disponible sous forme de sels de phosphate ou de pamoate et est connue pour son action rapide et son effet prolongé.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la benproperine implique généralement les étapes suivantes :

Formation d’éther catalysée par une base : La réaction entre le 2-benzylphénol et le 1,2-dichloropropane en présence d’une base forme le 1-benzyl-2-(2-chloropropoxy)benzène.

Substitution nucléophile : L’halogène restant dans le produit intermédiaire est déplacé par la pipéridine, ce qui conduit à la formation de la this compound.

Méthodes de production industrielle

La production industrielle de la this compound suit des voies de synthèse similaires, mais à plus grande échelle, impliquant souvent des conditions de réaction optimisées pour maximiser le rendement et la pureté. Le processus comprend généralement :

Optimisation de la réaction : Ajustement de la température, du solvant et des concentrations du catalyseur pour améliorer l’efficacité de la réaction.

Purification : Utilisation de techniques telles que la recristallisation et la chromatographie pour obtenir de la this compound de haute pureté.

Analyse Des Réactions Chimiques

Metabolic Reactions in Humans

Benproperine undergoes hepatic metabolism via hydroxylation and glucuronidation (Figure 2) .

2.1. Hydroxylation

-

Site : Piperidine ring (positions 3 and 4).

-

Enzymes : Cytochrome P450 isoforms (unspecified).

-

Products :

Characterization

-

Antitussive Activity : Hydroxylated metabolites (M1, M2) showed no significant cough suppression in guinea pigs .

2.2. Glucuronidation

-

Enzymes : UDP-glucuronosyltransferases (UGTs).

-

Products :

Key Observations

-

Glucuronides dominate urinary excretion (>80% of metabolites) .

-

Efflux transporters (e.g., MRP2) facilitate biliary and renal elimination .

Stereochemical Modifications

This compound exists as a racemic mixture (R and S enantiomers). Stereoselective synthesis and activity differences have been explored :

Synthesis of Enantiomers

-

S-Benproperine : React 2-benzylphenol with S-propylene oxide, followed by piperidine fusion .

-

R-Benproperine : Use R-propylene oxide in the same pathway .

Biological Impact

| Parameter | S-Benproperine | R-Benproperine |

|---|---|---|

| ARPC2 Binding Affinity | K<sub>D</sub> = 1.12 µM | No specific binding |

| Metastasis Inhibition | IC<sub>50</sub> = 8 µM | Inactive |

| Actin Polymerization | Suppressed | No effect |

Data from SPR, CETSA, and DARTS assays .

Phosphate Derivative Formation

This compound phosphate (BPP) is synthesized via protonation with phosphoric acid:

Anticancer Mechanism

Degradation Pathways

Limited data exist, but accelerated stability studies suggest:

Applications De Recherche Scientifique

Anticancer Properties

Mechanisms of Action

- Autophagy Induction : Research indicates that benproperine phosphate (BPP) can induce autophagy-mediated cell death in pancreatic cancer cells. It activates the AMPK/mTOR pathway and disrupts the fusion of autophagosomes with lysosomes, leading to excessive autophagosome accumulation. This mechanism suggests that BPP could serve as a potent anti-cancer agent by inducing lethal autophagy arrest in cancer cells .

- Inhibition of Cancer Cell Migration : this compound has been identified as an inhibitor of cancer cell migration through its interaction with actin-related protein 2/3 complex subunit 2 (ARPC2). By binding to ARPC2, this compound disrupts actin polymerization and lamellipodial structure formation, which are critical for cancer cell movement and metastasis .

- Stereoisomer Activity : The stereoisomer S-Benproperine exhibits stronger anti-invasive effects compared to its counterpart R-Benproperine. Studies show that S-Benproperine significantly inhibits cancer cell migration and invasion more effectively than the racemic mixture of this compound .

Data Table: Summary of this compound's Anticancer Applications

Case Studies

- Pancreatic Cancer Study : A study demonstrated that BPP inhibited pancreatic cancer cell growth both in vitro and in vivo. The results indicated significant growth inhibition linked to autophagy induction, suggesting a new therapeutic strategy for treating pancreatic cancer .

- Metastasis Inhibition : Another investigation highlighted this compound's capacity to suppress metastasis in animal models by inhibiting cancer cell migration. This study established ARPC2 as a molecular target for this compound, providing insights into its potential application as an anti-metastatic therapy .

- S-Benproperine Efficacy : Research focused on S-Benproperine revealed its superior ability to inhibit tumor metastasis compared to the conventional form of this compound. This finding underscores the importance of stereochemistry in enhancing therapeutic efficacy against cancer .

Mécanisme D'action

La benproperine exerce ses effets par une combinaison de mécanismes centraux et périphériques :

Comparaison Avec Des Composés Similaires

La benproperine est souvent comparée à d’autres antitussifs tels que la codéine et le dextrométhorphane :

Codéine : Alors que la codéine est un narcotique susceptible de créer une dépendance, la this compound est non narcotique et présente un risque de dépendance inférieur.

Dextrométhorphane : La this compound et le dextrométhorphane sont tous deux non narcotiques, mais la this compound a une action plus rapide et une durée d’effet plus longue.

Liste de composés similaires

- Codéine

- Dextrométhorphane

- Butamirate

- Noscapine

La this compound se distingue par son double action et son caractère non narcotique, ce qui en fait une option précieuse pour traiter la toux sans risque de dépendance.

Activité Biologique

Benproperine, a compound primarily known for its antitussive properties, has garnered attention for its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and its stereoisomers' roles in these processes.

Overview of this compound

This compound is chemically identified as 1-[1-(2-benzyl phenoxy)propan-2-yl]piperidine. Initially developed as a cough suppressant, recent studies have revealed its anticancer properties, particularly through the inhibition of cancer cell migration and invasion. The compound exists as a racemic mixture, with the S-stereoisomer (S-Benproperine) exhibiting more potent biological activity compared to its R counterpart.

Autophagy Induction

Research indicates that this compound phosphate (BPP), a derivative of this compound, can induce autophagy in pancreatic cancer cells. This process involves:

- AMPK/mTOR Pathway Activation : BPP activates the AMPK/mTOR signaling pathway, leading to autophagy initiation.

- Inhibition of Autophagosome-Lysosome Fusion : BPP disrupts the fusion between autophagosomes and lysosomes by downregulating Ras-related protein Rab-11A (RAB11A), resulting in an accumulation of autophagosomes and subsequent cell death in pancreatic cancer cells .

Inhibition of Cancer Cell Migration

S-Benproperine has been identified as a significant inhibitor of cancer cell migration by targeting actin-related protein complex subunit 2 (ARPC2). The biological activities observed include:

- Inhibition of Metastasis : S-Benproperine effectively reduces the migration and invasion capabilities of various cancer cell lines, including colon and pancreatic cancer cells.

- Direct Interaction with ARPC2 : Binding assays confirmed that S-Benproperine interacts directly with ARPC2, stabilizing it and preventing lamellipodia formation essential for cell motility .

In Vitro Studies

A series of experiments were conducted to evaluate the effects of this compound on different cancer cell lines:

| Cell Line | Treatment | Effect Observed |

|---|---|---|

| Pancreatic Cancer | BPP | Decreased cell viability (dose-dependent) |

| Colon Cancer | S-Benproperine | Inhibited migration and invasion |

| Melanoma | S-Benproperine | Significant reduction in metastasis |

In pancreatic cancer cells treated with BPP, significant growth inhibition was observed alongside increased LDH release, indicating cytotoxic effects .

In Vivo Studies

Animal models further validated the efficacy of S-Benproperine in inhibiting tumor metastasis. The results demonstrated that treatment with S-Benproperine led to reduced tumor size and lower incidence of metastasis compared to control groups .

Case Studies

- Pancreatic Cancer Model : A study highlighted that BPP induced lethal autophagy arrest in pancreatic cancer cells, showcasing its potential as a therapeutic agent against this aggressive malignancy .

- Colon Cancer Migration : Another investigation revealed that S-Benproperine significantly inhibited the migration of colon cancer cells at concentrations lower than those required for the racemic mixture, emphasizing its therapeutic potential in targeted cancer therapies .

Propriétés

IUPAC Name |

1-[1-(2-benzylphenoxy)propan-2-yl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO/c1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUQXGZRVLWBCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862853 | |

| Record name | Benproperine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2156-27-6 | |

| Record name | Benproperine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2156-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benproperine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002156276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benproperine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13309 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benproperine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENPROPERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AA6IZ48YK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.